molecular formula C12H12N2O2 B590674 N-(4-Cyanophenyl)-L-proline CAS No. 129297-52-5

N-(4-Cyanophenyl)-L-proline

Cat. No.: B590674
CAS No.: 129297-52-5
M. Wt: 216.24 g/mol
InChI Key: QXPDICRRGHNHKO-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-L-proline: is a chemical compound that belongs to the class of proline derivatives It features a cyanophenyl group attached to the nitrogen atom of L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-L-proline typically involves the reaction of L-proline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Cyanophenyl)-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenol
  • 4-Cyanobenzoic acid
  • 4-Cyanophenylthiourea

Uniqueness

N-(4-Cyanophenyl)-L-proline is unique due to its combination of a proline backbone with a cyanophenyl group. This structure imparts specific chemical and biological properties that are distinct from other cyanophenyl derivatives. For example, the presence of the proline moiety can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .

Properties

CAS No.

129297-52-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16)

InChI Key

QXPDICRRGHNHKO-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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